1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common route starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-bromoacetophenone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like manganese (IV) oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide or potassium permanganate in an organic solvent.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted piperazine compounds.
Scientific Research Applications
1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane: Shares the nitrophenyl moiety but differs in its diazo group.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of the piperazine ring.
Uniqueness
1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its combination of a piperazine ring and a nitrophenyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
1-[4-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15(25)16-4-6-18(7-5-16)23-10-8-22(9-11-23)14-17-12-20(28-2)21(29-3)13-19(17)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZTUZUWDPNMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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